molecular formula C24H19ClN2O5 B2771455 N-(3-chlorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide CAS No. 888438-54-8

N-(3-chlorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Cat. No. B2771455
CAS RN: 888438-54-8
M. Wt: 450.88
InChI Key: PZQMMNXWOZVXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide, also known as Cmpd-7, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Novel Heterocyclic Compounds Synthesis : Research has been conducted on the synthesis of novel compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural precursors like visnaginone and khellinone. These compounds have shown promising anti-inflammatory and analgesic activities, highlighting their potential for further development into therapeutic agents. The study explores complex chemical reactions and characterizes the newly synthesized compounds through various spectroscopic methods (Abu‐Hashem et al., 2020).

  • Antimicrobial and Docking Studies : Another research avenue has been the synthesis and characterization of phenoxyacetamide derivatives, aiming at potential insecticidal applications. These derivatives were tested against the cotton leafworm, showcasing the utility of such compounds in agricultural pest management. This study not only contributes to the field of agrochemicals but also provides a framework for the synthesis of similar compounds (Rashid et al., 2021).

Molecular Docking and Antipathogenic Activity

  • Antipathogenic Properties : The synthesis of thiourea derivatives and their spectroscopic properties were investigated, alongside their interaction with bacterial cells. The results demonstrate significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their biofilm-forming capabilities. These findings are crucial for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Molecular Structure and Interaction Studies

  • Molecular Structure Analysis : Studies have also focused on the crystal structure of related compounds, providing insights into the conformation and hydrogen bonding patterns that could influence their biological activity. Understanding these molecular interactions is essential for the rational design of more effective compounds (Gowda et al., 2007).

Potential Therapeutic Applications

  • Beta-Amyloid Aggregation Inhibition : Research into benzofuran derivatives as potential inhibitors of β-amyloid aggregation is noteworthy, given the implications for treating diseases like Alzheimer's. Such studies are vital for identifying new therapeutic strategies against neurodegenerative diseases (Choi et al., 2003).

properties

IUPAC Name

N-(3-chlorophenyl)-3-[[2-(3-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5/c1-30-17-8-5-9-18(13-17)31-14-21(28)27-22-19-10-2-3-11-20(19)32-23(22)24(29)26-16-7-4-6-15(25)12-16/h2-13H,14H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQMMNXWOZVXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.